Methyl 2-(4-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Description
Methyl 2-(4-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring multiple functional groups, including a 4-chlorobenzamido moiety, a 2-ethoxyphenyl carbamoyl substituent, and a methyl ester group. Its molecular formula is C₂₄H₂₂ClN₃O₅S, with a molecular weight of 507.96 g/mol (calculated based on structural analogs in ). The compound’s structure combines aromatic, carboxamide, and ester functionalities, making it a candidate for pharmaceutical or agrochemical applications due to the bioactivity often associated with thiophene derivatives .
Thiophene derivatives are known for their roles in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities . The 4-chlorobenzamido group may enhance lipophilicity and binding affinity to biological targets, while the 2-ethoxyphenyl carbamoyl group introduces steric and electronic effects that could modulate solubility and target selectivity .
Properties
Molecular Formula |
C23H21ClN2O5S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5S/c1-4-31-17-8-6-5-7-16(17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-9-11-15(24)12-10-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
OQFAWPRGIHINTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the various substituents through a series of reactions such as amide formation, esterification, and carbamoylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods would be critical to the economic viability of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-(4-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the benzamido and carbamoyl groups. Key comparisons include:
Key Findings from Comparative Analysis:
Carboxamide Substituent Impact :
- Replacement of the aromatic benzamido group with cyclohexanecarboxamido () increases lipophilicity (logP), which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Carbamoyl Group Modifications :
- The 4-ethoxyphenyl carbamoyl group () introduces a para-ethoxy substituent, which may improve π-π stacking interactions in protein binding compared to the ortho-ethoxy group in the target compound .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via multi-step routes involving carbodiimide-mediated amide couplings and Gewald thiophene synthesis (). Purity levels for intermediates often exceed 95% ().
Biological Activity
Methyl 2-(4-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS No. 335409-10-4) is an organic compound featuring a thiophene ring with multiple functional groups, including a chlorinated benzamide and an ethoxyphenyl substitution. This unique structural composition suggests significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C23H21ClN2O5S
- Molecular Weight : 472.94 g/mol
- Purity : Typically ≥97%
The presence of various functional groups enhances the compound's reactivity and potential interactions with biological targets, which is critical for its pharmacological applications.
Preliminary studies indicate that this compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways. The detailed mechanisms remain to be fully elucidated through further experimental studies, including:
- Molecular Docking Studies : To predict binding affinities with target proteins.
- Biochemical Assays : To assess the compound's effect on enzyme activity.
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. For example, compounds with similar structures have shown significant inhibition of mitotic kinesins, which are essential for proper cell division. The inhibition of these proteins can lead to the induction of multipolar mitotic spindles in cancer cells, resulting in cell death.
| Compound | Target | IC50 (µM) | Effect on Cancer Cells |
|---|---|---|---|
| This compound | HSET (KIFC1) | TBD | Induces multipolarity |
| Related Compound A | Eg5 | 0.25 | High selectivity against HSET |
Enzyme Interaction Studies
Interaction studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry are essential for quantifying how this compound behaves in biological systems. Preliminary data suggest it may exhibit significant binding affinities with proteins involved in metabolic pathways.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of thiophene compounds inhibited cancer cell proliferation by disrupting normal mitotic processes. The specific role of the chlorobenzamide group in enhancing this activity was emphasized.
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzamide moiety can significantly affect biological potency. For instance, positioning methyl groups para to the amide linkage retained activity, while ortho-substituted analogues exhibited reduced potency.
- Pharmacokinetics : Stability assays indicated that the ester moiety of this compound has a half-life of approximately 215 minutes in plasma, suggesting favorable pharmacokinetic properties for therapeutic applications.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions govern its formation?
The synthesis typically involves a multi-step approach:
- Thiophene ring formation : Cyclization reactions using sulfur and diene precursors under controlled temperatures (80–120°C) to establish the core structure .
- Functionalization : Sequential electrophilic substitutions introduce the 4-chlorobenzamido and 2-ethoxyphenylcarbamoyl groups. Critical parameters include solvent polarity (e.g., DMF for nitro-group introduction) and catalyst selection (e.g., Lewis acids for regioselectivity) .
- Esterification : Methyl esterification at the 3-position using methanol under acidic conditions .
Validation : Monitor intermediates via TLC and characterize final products using H/C NMR and HRMS .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- X-ray diffraction : Single-crystal X-ray analysis is performed using Mo/Kα radiation. Data collection parameters (e.g., exposure time, temperature) must optimize resolution for heavy atoms like sulfur and chlorine .
- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is standard for small-molecule crystallography. WinGX provides a graphical interface for data processing .
- Validation : Check R-factor convergence (<5%) and validate geometry using ORTEP-3 for graphical representation .
Q. What biological targets or pathways are associated with this compound?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for real-time activity monitoring) .
- Receptor modulation : Radioligand binding assays (e.g., H-labeled antagonists) quantify affinity for GPCRs or nuclear receptors .
- Pathway analysis : Transcriptomic profiling (RNA-seq) identifies downstream effects on inflammatory or apoptotic pathways .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Multi-technique validation : Cross-validate NMR/IR data with DFT calculations (e.g., Gaussian09 using B3LYP/6-311+G(d,p) basis set). Adjust for solvent effects in simulations .
- X-ray vs. DFT : Compare bond lengths/angles from crystallography with optimized geometries. Deviations >0.05 Å may indicate conformational flexibility or crystal packing effects .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for coupling efficiency in aryl substitutions .
- Solvent optimization : Use high-polarity solvents (e.g., DMSO) to stabilize intermediates but avoid prolonged heating to prevent decomposition .
- In situ monitoring : ReactIR tracks reactive intermediates (e.g., nitrenes) to adjust reaction kinetics dynamically .
Q. How do structural modifications at the 4-methylthiophene position influence bioactivity?
- SAR studies : Synthesize analogs with substituents (e.g., ethyl, trifluoromethyl) and assay against target enzymes. Use CoMFA or CoMSIA models to correlate steric/electronic properties with IC values .
- Crystallographic analysis : Resolve structures of analogs to identify critical hydrogen-bonding interactions (e.g., carbonyl groups with active-site residues) .
Q. What degradation pathways occur under varying pH and temperature conditions?
Q. How can computational modeling predict interactions with biological targets?
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1ATP). Score binding poses based on ΔG and hydrogen-bond networks .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability and identify critical residue interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
